An In-depth Technical Guide to 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide to 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that has garnered significant interest as a key building block in medicinal chemistry and agrochemical research. Its unique structural combination of a pyrazole core, a trifluoromethyl group, and a cyclopropyl moiety imparts favorable physicochemical and pharmacological properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological applications, with a focus on its role as an intermediate in the development of kinase inhibitors.
Chemical and Physical Properties
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a stable compound under recommended storage conditions. The electron-withdrawing nature of the trifluoromethyl group influences the acidity of the pyrazole ring protons and the overall electronic properties of the molecule, while the cyclopropyl group can enhance metabolic stability and binding selectivity in target proteins.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1027617-86-2 | [1][2][3] |
| Molecular Formula | C₇H₇F₃N₂ | [1] |
| Molecular Weight | 176.14 g/mol | [1][2] |
| Predicted Boiling Point | 235.1 ± 35.0 °C | [2] |
| Purity | Typically ≥95% | [1][3] |
| MDL Number | MFCD03422575 | [1] |
Table 2: Handling and Storage
| Parameter | Recommendation | Reference |
| Storage | Sealed, dry, 2-8℃ | [1] |
| Safety | Refer to Material Safety Data Sheet (MSDS) | [1] |
Synthesis and Characterization
The synthesis of substituted pyrazoles like 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For this specific molecule, a common synthetic route would involve the reaction of a cyclopropyl-containing β-diketone with trifluoroacetic anhydride followed by cyclization with hydrazine.
General Experimental Protocol: Synthesis
A plausible synthetic approach, based on established pyrazole synthesis methodologies, is the reaction of 4-cyclopropyl-1,1,1-trifluoro-2,4-butanedione with hydrazine hydrate.[4][5]
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Reaction Setup: To a solution of 4-cyclopropyl-1,1,1-trifluoro-2,4-butanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.
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Reaction Execution: The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole.
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure and connectivity of the atoms.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Biological Activities and Applications
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8] 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is particularly noted as a crucial intermediate in the synthesis of pharmaceuticals, especially in the development of kinase inhibitors for cancer therapy.[1] The trifluoromethyl and cyclopropyl groups are known to improve metabolic stability and binding affinity in active compounds.[1]
Kinase Inhibition
Many kinase inhibitors share a common structural scaffold that can be derived from functionalized pyrazoles. The pyrazole ring can act as a versatile scaffold for presenting substituents that interact with the ATP-binding pocket of kinases. Dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a major class of targeted cancer therapies.
Below is a generalized workflow for the utilization of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole in the discovery of kinase inhibitors.
Caption: Drug discovery workflow using the pyrazole core.
Potential Signaling Pathway Involvement
Given its application in developing kinase inhibitors, derivatives of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole could potentially target key signaling pathways implicated in cancer, such as the MAPK/ERK pathway, which regulates cell proliferation, differentiation, and survival.
Caption: Potential inhibition of the MAPK/ERK pathway.
Conclusion
5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole is a valuable heterocyclic building block with significant potential in drug discovery and agrochemical development. Its well-defined properties and the versatility of the pyrazole core make it an attractive starting material for the synthesis of complex molecules with diverse biological activities. The continued exploration of derivatives based on this scaffold is likely to yield novel therapeutic agents and other valuable chemical entities.
References
- 1. 5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole [myskinrecipes.com]
- 2. 5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE CAS#: 1027617-86-2 [m.chemicalbook.com]
- 3. One moment, please... [sobekbio.com]
- 4. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 8. jchr.org [jchr.org]
